1H-Pyrazolo[3,4-b]pyridine-3,6(2H,7H)-dione
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Overview
Description
1,2-Dihydro-3H-pyrazolo[3,4-b]pyridine-3,6(7H)-dione is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound features a fused pyrazolo-pyridine ring system, which is known for its potential biological activities. The unique structure of 1,2-Dihydro-3H-pyrazolo[3,4-b]pyridine-3,6(7H)-dione makes it a valuable scaffold for the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-3H-pyrazolo[3,4-b]pyridine-3,6(7H)-dione typically involves the condensation of hydrazines with 1,3-difunctional electrophilic substrates. One common method includes the reaction of hydrazine or arylhydrazine with α,β-unsaturated ketones, followed by cyclization and dehydration steps . Another approach involves the use of amorphous carbon-supported sulfonic acid as a catalyst in ethanol, which facilitates the formation of the pyrazolo-pyridine scaffold from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline .
Industrial Production Methods
Industrial production methods for 1,2-Dihydro-3H-pyrazolo[3,4-b]pyridine-3,6(7H)-dione are not extensively documented. the use of scalable and efficient catalytic processes, such as those involving amorphous carbon-supported sulfonic acid, suggests potential for industrial application .
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydro-3H-pyrazolo[3,4-b]pyridine-3,6(7H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazolo-pyridine scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted pyrazolo-pyridines, which can exhibit diverse biological activities .
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 1,2-Dihydro-3H-pyrazolo[3,4-b]pyridine-3,6(7H)-dione involves its interaction with specific molecular targets. For instance, as a TRK inhibitor, it binds to the kinase domain of TRKs, preventing their activation and subsequent signal transduction pathways such as Ras/Erk, PLC-γ, and PI3K/Akt . This inhibition can lead to reduced cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly as a kinase inhibitor.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its anticancer properties and ability to inhibit cyclin-dependent kinases (CDKs).
Uniqueness
1,2-Dihydro-3H-pyrazolo[3,4-b]pyridine-3,6(7H)-dione is unique due to its specific interaction with TRKs and its potential for selective inhibition of cancer cell proliferation. Its structural versatility allows for extensive functionalization, making it a valuable scaffold for drug discovery .
Properties
CAS No. |
512782-64-8 |
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Molecular Formula |
C6H5N3O2 |
Molecular Weight |
151.12 g/mol |
IUPAC Name |
2,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6-dione |
InChI |
InChI=1S/C6H5N3O2/c10-4-2-1-3-5(7-4)8-9-6(3)11/h1-2H,(H3,7,8,9,10,11) |
InChI Key |
QRWZPTSXCFMELX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=O)NC2=C1C(=O)NN2 |
Origin of Product |
United States |
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